3-(2-Fluoropropan-2-yl)azetidine
Description
3-(2-Fluoropropan-2-yl)azetidine is a four-membered saturated azetidine ring substituted at the 3-position with a 2-fluoroisopropyl group. The compound is available as a hydrochloride salt (C₆H₁₁FClN, MW 163.61) for use as a building block in pharmaceutical synthesis . Azetidines are valued in drug design for their conformational rigidity, which improves target binding affinity compared to larger, more flexible rings like piperidines .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
3-(2-fluoropropan-2-yl)azetidine |
InChI |
InChI=1S/C6H12FN/c1-6(2,7)5-3-8-4-5/h5,8H,3-4H2,1-2H3 |
InChI Key |
JJUKATXAIQVQNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CNC1)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoropropan-2-yl)azetidine typically involves the reaction of azetidine with 2-fluoropropane under specific conditions. One common method includes the use of anionic or cationic ring-opening polymerization techniques . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoropropan-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-(2-Fluoropropan-2-yl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoropropan-2-yl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with various biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Azetidine Derivatives
Substituent Effects on Physicochemical Properties
The fluorinated alkyl group in 3-(2-fluoropropan-2-yl)azetidine contrasts with aryl-substituted azetidines, such as 3-(4-chlorophenyl)-azetidine oxalate (ANT-290, ). Key differences include:
- Melting Points : ANT-290 has a high melting point (219.6–221.1°C) due to crystalline oxalate salt formation and aromatic stacking, whereas the hydrochloride salt of this compound likely has lower solubility in polar solvents, though its exact melting point is unreported .
- Lipophilicity : The fluoroisopropyl group increases lipophilicity (logP) compared to ANT-290’s chlorophenyl substituent, which may enhance membrane permeability in drug candidates .
Table 1: Physicochemical Comparison of Azetidine Derivatives
Comparison with Non-Azetidine Analogues
- For example, α,β-unsaturated azetidine esters () show higher binding affinity than piperidine analogues .
- Functional Groups: 2-Azetidinones (β-lactams) possess inherent reactivity due to the strained lactam ring, unlike the saturated azetidine in the target compound, which is more stable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
